disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate
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Overview
Description
Disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate, also known as flavianic acid, is a naphthalenesulfonic acid derivative. This compound is characterized by the presence of nitro groups at positions 5 and 7, a hydroxy group at position 8, and a sulfonic acid group at position 2 on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate typically involves the nitration of naphthalene derivatives. One common method includes the nitration of 1-naphthol-4,7-disulfonic acid or 1-naphthol-2,7-disulfonic acid using nitric acid . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other separation techniques to obtain the disodium salt form .
Chemical Reactions Analysis
Types of Reactions
Disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various sulfonate derivatives depending on the substituent introduced.
Scientific Research Applications
Disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate involves its interaction with biological molecules. The compound’s sulfonic acid group allows it to bind to proteins and other cellular components, while the nitro and hydroxy groups contribute to its staining properties. The molecular targets include cellular structures such as nuclei and cytoplasm, where the compound binds and provides contrast for microscopic examination .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitro-1-naphthol-7-sulfonic acid
- Naphthol Yellow S
- Flavianic acid
Uniqueness
Disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate stands out due to its specific combination of functional groups, which confer unique staining properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and effectiveness as a biological stain .
Properties
IUPAC Name |
disodium;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H6N2O8S.2Na/c2*13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;;/h2*1-4,13H,(H,18,19,20);;/q;;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNAQQZJXYNCIO-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N4Na2O16S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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